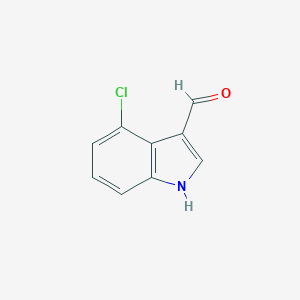

4-CHLOROINDOLE-3-CARBALDEHYDE

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJFNQAVTYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542294 | |

| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-72-2 | |

| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-chloroindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-chloroindole-3-carbaldehyde, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a robust synthetic protocol, predicted characterization data, and visual representations of the underlying chemical processes.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic rings, such as the indole nucleus, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2][3][4].

General Reaction Scheme

The overall reaction for the synthesis of this compound from 4-chloroindole is as follows:

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is adapted from the well-established procedure for the formylation of similar indole derivatives.

Materials:

-

4-chloroindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice bath

-

Water

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath. To this, slowly add phosphorus oxychloride dropwise with constant stirring. Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure the formation of the Vilsmeier reagent.

-

Addition of 4-chloroindole: Dissolve 4-chloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature of the reaction mixture between 0-5 °C using an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Make the mixture alkaline (pH 8-9) by the slow addition of a 30% aqueous sodium hydroxide solution. Continue stirring for an additional 15-30 minutes.

-

Isolation and Purification: If a precipitate forms, collect the solid by filtration. If no solid forms, acidify the mixture to a pH of 4-5 with 5N hydrochloric acid to precipitate the product. Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure product.

Characterization of this compound

Comprehensive spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Indole N-H |

| ~10.0 | s | 1H | Aldehyde C-H |

| ~8.2 | s | 1H | H-2 |

| ~7.6 | d | 1H | H-7 |

| ~7.3 | t | 1H | H-6 |

| ~7.1 | d | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~138 | C-7a |

| ~136 | C-2 |

| ~128 | C-3a |

| ~127 | C-4 |

| ~124 | C-6 |

| ~122 | C-5 |

| ~118 | C-3 |

| ~114 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Characteristic Peaks of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3100 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| 2850-2750 | Aldehyde C-H stretching |

| ~1660 | C=O stretching (aldehyde) |

| 1600-1450 | Aromatic C=C stretching |

| ~800-600 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| Predicted [M]+ | m/z 179 |

| Predicted [M+2]+ | m/z 181 (due to ³⁷Cl isotope) |

| Major Fragment | m/z 150 ([M-CHO]⁺) |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Caption: Experimental Workflow for Synthesis.

References

A Technical Guide to the Physicochemical Properties of 4-chloroindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-chloroindole-3-carbaldehyde is an indole derivative with significant potential as a building block in medicinal chemistry and organic synthesis. Its structural similarity to biologically active indoles, such as the plant hormone 4-chloroindole-3-acetic acid, underscores its importance. This document provides a comprehensive overview of the known physicochemical properties, spectroscopic data, and relevant biological pathways associated with this compound and its related compounds. It includes detailed experimental protocols for its synthesis and analysis, presented with clear, structured data and visual workflows to support advanced research and development.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-1H-indole-3-carbaldehyde | |

| CAS Number | 876-72-2 | [1] |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.61 g/mol | |

| Physical Form | Solid | |

| Melting Point | 164 °C | [2] |

| Purity | 90-95% (commercially available) | [2] |

| Storage Temperature | Refrigerator |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While a complete public dataset for the target compound is sparse, data from related indole structures provide valuable reference points for characterization.

| Technique | Data for this compound & Related Compounds |

| ¹H NMR | Specific experimental data for this compound is not readily available. For the parent compound, indole-3-carbaldehyde (in CDCl₃), characteristic shifts include δ 10.08 (s, 1H, aldehyde), 8.79 (s, 1H, NH), and signals between 7.29-8.40 ppm for the aromatic protons.[3] |

| ¹³C NMR | Specific experimental data is not available. For the parent compound, indole-3-carbaldehyde (in CDCl₃), key shifts are observed at δ 185.34 (C=O, aldehyde) and within the range of δ 111.70-136.79 for the indole ring carbons.[3] |

| Mass Spectrometry (MS) | The exact mass is 179.01380. Fragmentation patterns for the related 4-chloroindole-3-acetic acid methyl ester show a characteristic molecular ion cluster at m/e 223/225 and indole fragment ions at m/e 164/166, corresponding to the loss of the -COOCH₃ group.[4] A similar loss of the -CHO group would be expected for this compound. |

| Infrared (IR) Spectroscopy | A study on the related 4-chloro-7-azaindole-3-carbaldehyde shows a prominent and broad band from approximately 3300 to 2500 cm⁻¹, characteristic of N-H stretching in dimerized structures.[5] Similar features would be anticipated for this compound. |

Biological Context and Signaling Pathways

While direct biological signaling pathways for this compound are not extensively documented, it is a structural analog of key metabolites in plant defense and hormone signaling. In plants like Arabidopsis thaliana, indole-3-carbaldehyde (ICHO) and its hydroxylated derivatives are synthesized from tryptophan as part of the defense response against pathogens.[6][7] This pathway is closely linked to the biosynthesis of the phytoalexin camalexin.[7]

The biosynthesis begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.[7] IAOx is then converted to indole-3-acetonitrile (IAN), which serves as a crucial branching point. The enzyme CYP71B6 can convert IAN into ICHO.[7] Subsequently, an aldehyde oxidase, AAO1, can oxidize ICHO to indole-3-carboxylic acid (ICOOH).[6] The hydroxylation to form derivatives like 4-hydroxy-ICHO also occurs, though the specific enzyme for the 4-position hydroxylation is still under investigation.[7]

Experimental Protocols

Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction

A common and effective method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This procedure involves the formylation of an electron-rich aromatic ring, such as an indole derivative, using a Vilsmeier reagent prepared from phosphorus oxychloride and dimethylformamide (DMF).[8]

Methodology:

-

Vilsmeier Reagent Preparation: In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride to anhydrous DMF (used as both solvent and reactant). Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[8]

-

Reaction Mixture: In a separate flask, dissolve the substituted 2-methylaniline precursor (e.g., 2-methyl-5-chloroaniline to target the 4-chloroindole product) in anhydrous DMF.[8]

-

Formylation: Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0-5 °C.[8]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to reflux (approx. 85 °C) and maintain for 5-8 hours.[8]

-

Work-up and Isolation: Cool the reaction mixture. Quench the reaction by adding a saturated sodium carbonate solution until the mixture is alkaline. A solid precipitate will form.[8]

-

Purification: Filter the precipitated solid, wash with water, and dry thoroughly. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield the final indole-3-carboxaldehyde compound.[8]

References

- 1. This compound | 876-72-2 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

4-chloroindole-3-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloroindole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, a representative synthetic protocol, and insights into its biological relevance and spectroscopic characterization.

Core Physicochemical Properties

This compound is a solid compound at room temperature. Its key identifiers and molecular properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 876-72-2 | [1][2] |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.61 g/mol | [1] |

| IUPAC Name | 4-chloro-1H-indole-3-carbaldehyde | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥90% | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]

Representative Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of similar indole scaffolds.[4][6]

Materials:

-

4-chloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the formation of the Vilsmeier reagent (a chloromethyleneiminium salt).

-

Addition of 4-chloroindole: Dissolve 4-chloroindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C. Stir the mixture for 1-2 hours. The progression of the reaction is often indicated by a change in the color and consistency of the mixture.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice and water. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Precipitation: Basify the aqueous solution by the slow addition of a cold sodium hydroxide solution until the this compound precipitates out.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the crude product thoroughly with water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound and its derivatives is typically confirmed using a suite of spectroscopic techniques. Studies on similar haloindole carboxaldehydes have utilized the following methods for structural elucidation:[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms. Aromatic protons typically appear in the range of δ 6.8-7.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, with characteristic peaks for N-H stretching, aromatic C-H stretching, and the C=O stretch of the aldehyde.

-

UV-Vis (Ultraviolet-Visible Spectroscopy): To analyze the electronic transitions within the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Relevance

Indole-3-carboxaldehyde and its derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide array of biological activities.[9][10] These activities include anti-inflammatory, anti-cancer, anti-bacterial, and antifungal properties.[9][11] The introduction of a halogen, such as chlorine, at the 4-position of the indole ring can significantly modulate the compound's electronic properties and biological activity.

In the context of natural product biosynthesis, indole-3-carbaldehyde derivatives have been identified in plants like Arabidopsis thaliana.[12][13] They are synthesized from tryptophan via intermediates such as indole-3-acetonitrile (IAN). The enzyme CYP71B6 has been shown to convert IAN into indole-3-carbaldehyde.[12][13] This pathway is part of the plant's defense mechanism against pathogens.

Caption: Biosynthetic pathway of indole-3-carbaldehyde in Arabidopsis.

References

- 1. This compound | 876-72-2 [sigmaaldrich.com]

- 2. This compound | 876-72-2 [m.chemicalbook.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. syncsci.com [syncsci.com]

- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 11. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Chloroindole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-chloroindole-3-carbaldehyde (CAS No. 876-72-2), a halogenated indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents available experimental data alongside predicted spectroscopic values to serve as a reference for researchers.

Core Spectroscopic Data

The structural characteristics of this compound give rise to a unique spectroscopic fingerprint. The following sections summarize the available and predicted quantitative data from key analytical techniques.

Infrared (IR) Spectroscopy

The following table lists the experimental Fourier-transform infrared (FTIR) absorption bands for this compound.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3163.7, 3127.5 | N-H Stretching |

| 3006.5 | Aromatic C-H Stretching |

| 2939.5, 2870.5 | Aldehyde C-H Stretching |

| 1639.4 | C=O Stretching (Aldehyde) |

| 1570.3, 1521.1, 1485.4 | Aromatic C=C Stretching |

| 1430.0 | C-N Stretching |

| 773.8 | C-Cl Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.5 | br s | N-H |

| ~10.0 | s | CHO |

| ~8.2 | d | H-2 |

| ~7.8 | d | H-7 |

| ~7.4 | dd | H-5 |

| ~7.3 | t | H-6 |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~185.5 | C=O (Aldehyde) |

| ~138.0 | C-7a |

| ~136.5 | C-2 |

| ~128.0 | C-4 |

| ~127.5 | C-3a |

| ~124.0 | C-6 |

| ~122.5 | C-5 |

| ~118.0 | C-3 |

| ~114.0 | C-7 |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. The following table outlines the predicted mass spectrometric information for the parent molecule.

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| Monoisotopic Mass | 179.0138 Da |

| Predicted M+ Peak | m/z 179 |

| Predicted M+2 Peak | m/z 181 (approx. 33% intensity of M+) |

Predicted Fragmentation Pattern: Under electron ionization (EI), the fragmentation of this compound is expected to initiate with the loss of the formyl radical (•CHO, 29 Da) to yield a fragment at m/z 150. Subsequent fragmentation may involve the loss of a chlorine radical (•Cl, 35 Da) or hydrogen cyanide (HCN, 27 Da) from the indole ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack reaction.

-

Reagents and Materials: 4-chloroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium hydroxide solution, ethyl acetate, brine.

-

Procedure:

-

To a stirred solution of DMF at 0 °C, slowly add POCl₃ dropwise to form the Vilsmeier reagent.

-

After the formation of the Vilsmeier reagent is complete, add a solution of 4-chloroindole in DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

-

IR Spectroscopy:

-

Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

For Electron Ionization Mass Spectrometry (EI-MS), introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).

-

For High-Resolution Mass Spectrometry (HRMS), utilize a technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

References

Biological Activity of 4-Chloroindole-3-Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of derivatives of 4-chloroindole-3-carbaldehyde. While direct and extensive research on derivatives of this specific scaffold is emerging, this document synthesizes findings from structurally similar compounds, including other indole-3-carbaldehyde derivatives, 4-chloroindole analogs, and related heterocyclic structures such as Schiff bases and thiosemicarbazones. The guide covers potential anticancer and antimicrobial activities, presents detailed experimental protocols for synthesis and evaluation, and visualizes potential mechanisms of action and experimental workflows. All quantitative data from related compounds is summarized in structured tables to facilitate comparison and guide future research in this promising area of medicinal chemistry.

Introduction

The indole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its unique chemical properties allow it to interact with a variety of biological targets. The introduction of a chlorine atom to the indole ring, as seen in 4-chloroindole, can significantly enhance biological activity, including antimicrobial and antibiofilm properties.[2][3] The carbaldehyde group at the 3-position of the indole ring serves as a versatile synthetic handle for the creation of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones, which are classes of compounds well-regarded for their broad spectrum of pharmacological effects, including anticancer and antimicrobial activities.[4][5][6]

This guide focuses on the derivatives of this compound, a molecule that combines these key features. By exploring the derivatization of this core structure, it is hypothesized that novel compounds with significant therapeutic potential can be developed. This document will serve as a resource for researchers by providing foundational knowledge, experimental methodologies, and a framework for the rational design and evaluation of this compound derivatives.

Key Derivative Classes and Synthetic Approaches

The aldehyde functional group of this compound is readily converted into various derivatives. The most common and biologically relevant classes are Schiff bases and thiosemicarbazones.

Schiff Bases

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde. This reaction creates an imine linkage (-C=N-) which is often crucial for biological activity.[1]

General Synthetic Protocol: A general method for the synthesis of Schiff base derivatives of indole-3-carboxaldehyde involves dissolving the indole-3-carboxaldehyde and a substituted amine in a suitable solvent, such as ethanol, and refluxing the mixture for several hours.[5] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration after cooling the reaction mixture and purified by recrystallization.

Thiosemicarbazones

Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide. This class of compounds has a strong ability to chelate metal ions and has shown significant potential as anticancer and antiviral agents.[6]

General Synthetic Protocol: To synthesize thiosemicarbazone derivatives, 4-chloro-1H-imidazole-5-carbaldehydes can be condensed with thiosemicarbazide.[7] The reactants are typically refluxed in a solvent like ethanol, sometimes with a catalytic amount of acid. The resulting thiosemicarbazone often precipitates from the solution upon cooling and can be purified by recrystallization.

Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, primarily anticancer and antimicrobial activities.

Anticancer Activity

Schiff bases and thiosemicarbazones derived from various aldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][6][8][9]

Mechanism of Action: The anticancer activity of Schiff bases may be attributed to the azomethine group, which can induce apoptosis.[1] Some thiosemicarbazones have been shown to upregulate tumor suppressor genes and downregulate oncogenes.[2] A potential mechanism involves the induction of mitochondrial damage, leading to a decrease in mitochondrial membrane potential and subsequent cell death.[4]

Quantitative Data for Analogous Compounds:

The following table summarizes the in vitro anticancer activity of various Schiff base and thiosemicarbazone derivatives, which can serve as a reference for predicting the potential efficacy of this compound derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Carbon Dot Schiff Base | Terephthalaldehyde derivative | GL261 (Glioma) | 17.9 µg/mL | [4] |

| Carbon Dot Schiff Base | Terephthalaldehyde derivative | U251 (Glioma) | 14.9 µg/mL | [4] |

| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone | Various | 2.82 - 14.25 µg/mL | [2] |

| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone | Various | 2.80 - 7.59 µg/mL | [2] |

| Thiosemicarbazone | 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [10] |

| Thiosemicarbazone | 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 µg/mL | [10] |

| Thiazolidin-4-one | Arylsulfonate derivative | PC3 (Prostate) | 6.35 µM | [11] |

Antimicrobial Activity

The 4-chloroindole moiety is a key pharmacophore for antimicrobial activity. Studies on 4-chloroindole and its simple derivatives have shown potent antibacterial and antibiofilm effects.[2][3]

Mechanism of Action: Chloroindoles can cause visible damage to the cell membrane of bacteria.[2] They can also inhibit biofilm formation and bacterial motility, which are crucial for virulence.[3]

Quantitative Data for Analogous Compounds:

The table below presents the minimum inhibitory concentrations (MIC) for 4-chloroindole and related compounds against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | [2] |

| 4-chloroindole | Vibrio harveyi | 50 | [2] |

| 7-chloroindole | Vibrio parahaemolyticus | 200 | [2] |

| 4-chloroindole | Uropathogenic Escherichia coli | 75 | [3] |

| 5-chloroindole | Uropathogenic Escherichia coli | 75 | [3] |

| 5-chloro-2-methyl indole | Uropathogenic Escherichia coli | 75 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compounds.

General Synthesis of Schiff Base Derivatives

-

Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Add 1 mmol of the desired primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using spectroscopic methods such as IR, NMR, and mass spectrometry.[5]

General Synthesis of Thiosemicarbazone Derivatives

-

Dissolve 1 mmol of this compound in 25 mL of ethanol in a round-bottom flask.

-

Add a solution of 1 mmol of thiosemicarbazide in 10 mL of warm ethanol.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Purify the crude thiosemicarbazone by recrystallization from an appropriate solvent.

-

Confirm the structure of the purified product using IR, NMR, and mass spectrometry.[6][7]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of the test compound in DMSO and dilute it with the culture medium to obtain various concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Visualizations: Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and hypothetical signaling pathways.

Caption: Experimental workflow for synthesis and biological evaluation of derivatives.

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Caption: Potential antimicrobial and antibiofilm mechanisms of action.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery. By leveraging the known biological activities of the indole scaffold, the chloro-substituent, and versatile derivative classes such as Schiff bases and thiosemicarbazones, there is a strong rationale for the synthesis and evaluation of new chemical entities based on this core structure. The information and protocols presented in this guide are intended to provide a solid foundation for researchers to initiate and advance investigations into the anticancer, antimicrobial, and other potential therapeutic applications of this compound derivatives. Future studies focusing on the systematic synthesis of a diverse library of these derivatives and their comprehensive biological evaluation are warranted to unlock their full therapeutic potential.

References

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.aalto.fi [research.aalto.fi]

- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes [mdpi.com]

- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. Design, synthesis, and cytotoxic evaluation of new thiosemicarbazone/thiazolidin-4-one derivatives on PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic 4-Chloroindole-3-carbaldehyde: A Technical Guide to Its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by indole-containing compounds. Despite the prevalence of halogenated natural products in marine and terrestrial organisms, extensive searches of the scientific literature have revealed no definitive evidence of the natural occurrence of this compound. The closely related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a known plant auxin found in the Fabaceae family, particularly in leguminous plants such as peas (Pisum sativum).[1][2] The biosynthesis of 4-Cl-IAA proceeds from 4-chlorotryptophan via 4-chloroindole-3-pyruvic acid, a pathway that does not appear to involve this compound as an intermediate.[3][4]

Given the absence of a known natural source and established isolation protocols, this technical guide pivots to the chemical synthesis of this compound. Providing a reliable synthetic route is crucial for enabling researchers to access this compound for further investigation of its physical, chemical, and biological properties. The primary and most effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8][9] This guide will provide a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack formylation of 4-chloroindole, along with relevant data and a schematic representation of the synthetic pathway.

Synthetic Protocol: Vilsmeier-Haack Formylation of 4-Chloroindole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9] The reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][7] The resulting electrophilic iminium salt then attacks the electron-rich indole ring, leading to the formation of the aldehyde after aqueous workup.

Experimental Protocol

Materials:

-

4-Chloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The Vilsmeier reagent will form as a solid or a thick slurry.

-

Reaction with 4-Chloroindole: Dissolve 4-chloroindole (1 equivalent) in anhydrous dichloromethane (DCM). Add the 4-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction can be gently heated to 40-50 °C to drive it to completion if necessary.

-

Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step should be performed with caution as it is an exothermic reaction and involves gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield and purity are representative and can vary based on the reaction scale and purification efficiency.

| Parameter | Value | Reference/Notes |

| Molecular Formula | C₉H₆ClNO | - |

| Molecular Weight | 179.61 g/mol | - |

| Starting Material | 4-Chloroindole | - |

| Reagents | POCl₃, DMF | Vilsmeier-Haack formylation |

| Typical Yield | 75-90% | Based on similar reactions[10] |

| Purity | >95% | After column chromatography |

| Physical Appearance | Pale yellow to white solid | [11] |

| Melting Point | 198-200 °C | - |

| Solubility | Soluble in ethyl acetate, DCM, acetone | - |

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Vilsmeier-Haack reaction is a well-defined chemical transformation. The logical workflow of this synthesis is depicted in the following diagram.

Caption: Vilsmeier-Haack synthesis of this compound.

Conclusion

While the natural occurrence of this compound remains unconfirmed, its chemical synthesis is readily achievable through the robust and efficient Vilsmeier-Haack reaction. This technical guide provides a detailed and practical protocol for its preparation from commercially available 4-chloroindole. The availability of a reliable synthetic route is paramount for the scientific community, as it allows for the production of this compound for further research into its potential applications in drug discovery and materials science. The provided experimental details, quantitative data, and workflow diagram offer a comprehensive resource for researchers and scientists interested in exploring the properties and utility of this compound.

References

- 1. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. orgsyn.org [orgsyn.org]

- 11. This compound | 876-72-2 [sigmaaldrich.com]

4-Chloroindole-3-carbaldehyde: A Clarification on its Role in Plant Biology

A Technical Review for Researchers and Drug Development Professionals

Executive Summary: An analysis of current scientific literature indicates that 4-chloroindole-3-carbaldehyde is not a recognized plant hormone . It is possible that this compound has been confused with the structurally similar and well-documented halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA) . This document will address this common point of confusion and provide an in-depth technical guide on the established role of 4-chloroindole-3-acetic acid (4-Cl-IAA) as a potent, naturally occurring plant hormone.

While research into indole-3-carbaldehyde and its derivatives suggests their involvement in plant defense mechanisms against pathogens, there is no substantive evidence to classify this compound itself as a plant hormone.[1] In contrast, 4-Cl-IAA is a highly active auxin found in specific plant families and has been the subject of extensive research.[2] This guide will now focus on the established science surrounding 4-Cl-IAA.

4-Chloroindole-3-acetic acid (4-Cl-IAA): A Potent Halogenated Auxin

4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, chlorinated auxin found in certain higher plants, most notably in the seeds of legumes such as peas (Pisum sativum), lentils (Lens culinaris), and fava beans (Vicia faba).[3][4] In several bioassays, it has demonstrated higher activity than the most ubiquitous auxin, indole-3-acetic acid (IAA).[3][4]

The presence of 4-Cl-IAA is largely restricted to the Fabaceae family, suggesting a single evolutionary origin for its synthesis.[2] Its functions are critical for normal plant growth and development, particularly in fruit and seed development.[2] In pea plants, it is believed that 4-Cl-IAA is transported from the young seeds into the pod, where it is essential for proper pod elongation.[3] At high concentrations, 4-Cl-IAA can induce abnormal levels of ethylene, leading to herbicidal effects, and it is registered as a non-conventional herbicide for broadleaf weed management.

Quantitative Data on 4-Cl-IAA Levels and Activity

The following tables summarize key quantitative data regarding the presence and biological activity of 4-Cl-IAA.

| Plant Tissue (Pisum sativum) | 4-Cl-IAA Concentration (ng/g fresh weight) | IAA Concentration (ng/g fresh weight) |

| Developing Seeds (11 DPA) | ~10 | ~5 |

| Developing Seeds (14 DPA) | ~100 | ~20 |

| Developing Seeds (17 DPA) | ~1000 | ~50 |

| Developing Seeds (20 DPA) | ~2500 | ~100 |

| DPA: Days Post Anthesis. Data adapted from studies on pea seed development.[5] |

| Compound | Relative Activity in Pea Pericarp Elongation Assay |

| Indole-3-acetic acid (IAA) | 1.0 |

| 4-chloroindole-3-acetic acid (4-Cl-IAA) | ~10.0 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~2.5 |

| Data adapted from comparative bioassays.[2] |

Signaling and Biosynthetic Pathway

4-Cl-IAA, like other auxins, exerts its effects through a complex signaling pathway. Synthetic analogs of auxins have been instrumental in dissecting this pathway, revealing that receptor selectivity can be a key determinant of their biological effects.[6] For instance, certain synthetic auxins and their tetrazole bioisosteres show preferential binding to specific auxin receptors like TIR1 over others like AFB5.[6][7]

The biosynthesis of 4-Cl-IAA in pea seeds has been elucidated and shown to be a parallel pathway to that of IAA.[3][8] It originates from the amino acid tryptophan, which is first chlorinated to form 4-chlorotryptophan.[3] This is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases, which is the key intermediate in the pathway.[3][9]

Caption: Biosynthesis of IAA and 4-Cl-IAA in pea seeds.

Experimental Protocols

1. Quantification of 4-Cl-IAA and IAA in Plant Tissues

This protocol provides a general workflow for the extraction and quantification of endogenous auxins using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

-

Tissue Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of ice-cold extraction buffer (e.g., isopropanol:acetic acid:water) containing a known amount of a deuterated internal standard (e.g., d5-4-Cl-IAA, d2-IAA). Vortex thoroughly and incubate at 4°C for 1 hour.

-

Phase Separation: Add dichloromethane and centrifuge at 13,000 x g for 5 minutes. Collect the lower organic phase.

-

Purification: Concentrate the organic phase under nitrogen gas. Re-dissolve the pellet in a small volume of a suitable solvent (e.g., 1% acetic acid). Further purify using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Analysis: Analyze the purified extract using UPLC-MS, operating in multiple reaction monitoring (MRM) mode. Quantify the endogenous auxins by comparing their peak areas to those of the internal standards.[3]

Caption: Workflow for auxin extraction and quantification.

2. In Vitro Aminotransferase Activity Assay

This protocol is used to determine the activity of enzymes like TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) in converting tryptophan or its analogs into their corresponding pyruvic acids.[4]

-

Protein Expression: Express and purify the candidate aminotransferase enzyme (e.g., PsTAR1, PsTAR2) as a recombinant protein (e.g., with an MBP-tag).[4]

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., potassium phosphate), pyridoxal-5'-phosphate (a cofactor), α-ketoglutarate (the amino group acceptor), and the substrate (e.g., 4-chlorotryptophan or tryptophan).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Product Analysis: Analyze the reaction products (e.g., 4-Cl-IPyA or IPyA) by UPLC-MS, comparing their retention times and mass spectra to those of authentic standards.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloroindole-3-acetic acid and plant growth | Semantic Scholar [semanticscholar.org]

- 3. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-Chloroindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, quantitative stability studies and defined degradation pathways for 4-chloroindole-3-carbaldehyde are not extensively available in publicly accessible literature. The information presented in this guide is substantially inferred from data on analogous compounds, particularly 4-hydroxyindole-3-carbaldehyde, and general principles of indole and aldehyde chemistry. All recommendations and pathways should be confirmed through empirical testing.

Introduction

This compound is a halogenated indole derivative. The indole nucleus is a prevalent scaffold in numerous pharmaceutically active compounds, making the stability of its derivatives a critical parameter in drug development. Understanding the chemical stability and degradation pathways of this molecule is essential for ensuring its quality, efficacy, and safety, from early-stage research through to formulation and storage. This document provides a technical overview of the anticipated stability profile of this compound, its likely degradation pathways, and recommended protocols for its handling and stability assessment.

Stability Profile and Storage

The stability of this compound is influenced by its susceptibility to oxidation, light, and heat. The aldehyde functional group at the 3-position of the indole ring is particularly prone to oxidation.

2.1 Key Factors Influencing Stability

-

Oxygen: The primary degradation pathway is expected to be the oxidation of the aldehyde group. Exposure to atmospheric oxygen can facilitate this process.

-

Light: Indole compounds can be photosensitive. Exposure to light, especially UV radiation, may catalyze degradation.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

2.2 Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, based on best practices for analogous air-sensitive aldehydes.[1]

| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |

| Solid | 2-8°C (Refrigerator) | Inert (e.g., Argon, Nitrogen) | Protected from light (Amber vial) | Long-term |

| Solution (e.g., in DMSO) | -20°C | Inert (e.g., Argon, Nitrogen) | Protected from light (Amber vial) | Up to 1 month |

| Solution (e.g., in DMSO) | -80°C | Inert (e.g., Argon, Nitrogen) | Protected from light (Amber vial) | Up to 6 months |

Note: For solutions, it is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]

Predicted Degradation Pathways

The most probable degradation pathway for this compound under oxidative stress is the conversion of the aldehyde group to a carboxylic acid.

3.1 Oxidative Degradation

The aldehyde moiety is readily oxidized to form 4-chloroindole-3-carboxylic acid. This is a common degradation route for aromatic aldehydes.[1][2] This transformation can be initiated by atmospheric oxygen and potentially accelerated by light and heat. Visible signs of degradation in the solid material may include a darkening in color.[1]

Experimental Protocols

The following is a generalized protocol for assessing the stability of this compound, adapted from methods suggested for 4-hydroxyindole-3-carboxaldehyde.[1] This protocol can be modified for forced degradation studies to intentionally degrade the compound and identify potential degradation products.

4.1 Protocol: Stability Assessment under Various Conditions

Objective: To evaluate the stability of this compound under different temperature, light, and atmospheric conditions.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., DMSO, Acetonitrile)

-

Clear and amber HPLC vials with caps

-

Inert gas (Nitrogen or Argon)

-

Temperature-controlled chambers (refrigerator, freezer, incubator)

-

Controlled light source (ICH-compliant photochemical stability chamber)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into multiple clear and amber HPLC vials.

-

For testing atmospheric effects, purge the headspace of half of the vials with an inert gas before sealing. Leave the other half with atmospheric air.

-

-

Storage Conditions (Stress Conditions):

-

Temperature: Store sets of vials (inert/air, clear/amber) at various temperatures:

-

-20°C (Control)

-

2-8°C

-

25°C

-

40°C (Accelerated)

-

-

Light Exposure: Place a set of vials (inert/air) in a photochemical stability chamber at a constant temperature. Include dark controls (wrapped in aluminum foil) in the same chamber.

-

-

Time Points:

-

Analyze samples at predetermined intervals (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).

-

-

Analysis:

-

At each time point, withdraw an aliquot and analyze by HPLC.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of remaining this compound against the T=0 sample.

-

Conclusion

While direct stability data for this compound is scarce, a scientifically sound stability and degradation profile can be inferred from its structural analogues. The primary point of instability is the aldehyde functional group, which is susceptible to oxidation to form the corresponding carboxylic acid. To mitigate degradation, it is imperative to store the compound, both in solid and solution form, under an inert atmosphere, protected from light, and at reduced temperatures. The provided experimental protocol offers a robust framework for performing formal stability and forced degradation studies to confirm these predicted pathways and establish a definitive stability profile for this compound.

References

Toxicological Profile of 4-Chloroindole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 4-chloroindole-3-carbaldehyde. A comprehensive toxicological profile for this compound is not available in publicly accessible literature. The information presented herein is based on limited data from safety data sheets and extrapolated information from structurally related compounds. All data should be interpreted with caution.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety data from multiple suppliers consistently indicates that it poses risks of irritation to the skin, eyes, and respiratory system.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | GHS07 (Exclamation Mark)[4] | Warning[1][2][4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][3] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Quantitative Toxicological Data

Extensive searches of scientific literature and toxicological databases did not yield any quantitative toxicological data for this compound. This includes, but is not limited to:

-

Acute toxicity (e.g., LD50, LC50)

-

Sub-chronic and chronic toxicity

-

Genotoxicity and mutagenicity

-

Carcinogenicity

-

Reproductive and developmental toxicity

The absence of this data signifies a critical knowledge gap in the toxicological profile of this compound.

Information on Structurally Related Compounds

To provide some context, this section summarizes the toxicological information for a structurally related compound, 4-chloroindole-3-acetic acid.

Important Caveat: The toxicological properties of 4-chloroindole-3-acetic acid, which possesses a carboxylic acid functional group, may differ significantly from those of this compound, which has an aldehyde group. This information is provided for illustrative purposes only and should not be used for risk assessment of this compound.

3.1. Toxicological Profile of 4-Chloroindole-3-acetic acid

Studies on 4-chloroindole-3-acetic acid, a plant hormone and herbicide, indicate that it has low acute toxicity via oral, dermal, and inhalation routes. It is considered to be minimally irritating to the eyes and non-irritating to the skin, and it is not a dermal sensitizer. Based on a review of animal toxicity tests and waiver rationales, it is not expected to have any short- or long-term health effects.

Experimental Protocols

Due to the lack of specific toxicological studies for this compound in the reviewed literature, no detailed experimental protocols can be provided. Standard toxicological assays would be required to determine the full profile of this compound. These would include, but are not limited to:

-

Acute Oral Toxicity: OECD Guideline 423

-

Acute Dermal Toxicity: OECD Guideline 402

-

Acute Inhalation Toxicity: OECD Guideline 403

-

Skin Irritation/Corrosion: OECD Guideline 404

-

Eye Irritation/Corrosion: OECD Guideline 405

-

Bacterial Reverse Mutation Test (Ames Test): OECD Guideline 471

-

In Vitro Mammalian Chromosomal Aberration Test: OECD Guideline 473

Potential Signaling Pathways and Mechanisms of Toxicity

No studies directly investigating the signaling pathways or mechanisms of toxicity for this compound were identified. However, information from its non-chlorinated analog, indole-3-carbaldehyde, may offer some speculative insights.

Indole-3-carbaldehyde, a metabolite of L-tryptophan produced by gut microbiota, is an agonist for the aryl hydrocarbon receptor (AhR).[5] Activation of AhR in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a role in mucosal reactivity.[5] It is plausible that this compound could also interact with this or other signaling pathways, but this has not been experimentally verified.

Aldehydes as a chemical class are known to be reactive and can cause irritation to the skin, eyes, and respiratory tract.[6] Higher exposures to some aldehydes can lead to more severe effects such as pulmonary edema.[6]

Visualizations

The following diagrams illustrate the current state of knowledge and the relationship between this compound and its better-studied analog.

Figure 1: Data availability for the toxicological profile of this compound.

Figure 2: A potential signaling pathway based on the non-chlorinated analog.

Conclusion

The current toxicological profile of this compound is incomplete. While hazard classifications indicate it is an irritant, there is a significant lack of quantitative data regarding its acute and long-term toxicity. Professionals handling this compound should adhere to the provided safety precautions and treat it as a substance with unknown long-term health effects. Further research is imperative to establish a comprehensive toxicological profile and to ensure the safety of researchers and other professionals who may be exposed to this compound.

References

Methodological & Application

Synthesis of Substituted Indole-3-Carbaldehydes from 4-Chloroindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted indole-3-carbaldehydes, utilizing 4-chloroindole as a starting material. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for a wide range of biologically active molecules.

Introduction

Indole-3-carbaldehyde and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products. The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further chemical modifications. Starting with 4-chloroindole allows for the preparation of a library of substituted indole-3-carbaldehydes, where the chlorine atom can be retained or further functionalized, offering a strategic approach to novel compound synthesis. The Vilsmeier-Haack reaction is a widely employed, efficient method for the formylation of electron-rich heterocycles like indoles.[1][2][3][4] This protocol will focus on the Vilsmeier-Haack formylation of 4-chloroindole and subsequent functionalization of the resulting 4-chloro-1H-indole-3-carbaldehyde.

Synthesis of 4-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[2][5]

Reaction Pathway

The synthesis proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich C3 position of the 4-chloroindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Vilsmeier-Haack formylation of 4-chloroindole.

Experimental Protocol

Materials:

-

4-Chloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. To this, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

Reaction with 4-Chloroindole: Dissolve 4-chloroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized (pH ~7-8). A precipitate will form.

-

Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 4-chloro-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of chloro-substituted indoles.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloroindole | POCl₃, DMF | 0 to RT | 2-4 | ~85-95 |

| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 5 | 90 |

| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 |

Further Functionalization of 4-Chloro-1H-indole-3-carbaldehyde

The synthesized 4-chloro-1H-indole-3-carbaldehyde is a versatile intermediate for the introduction of further diversity. The chlorine atom at the 4-position and the electron-rich indole ring allow for various subsequent reactions.

Halogenation: Bromination of the Indole Ring

Electrophilic bromination of the indole nucleus can provide di-halogenated derivatives, which are useful for further cross-coupling reactions.

References

Application Notes and Protocols: The Vilsmeier-Haack Reaction of 4-Chloroindole-3-carbaldehyde for the Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] While the formylation of indoles at the C-3 position is a classic application of this reaction, its utility extends to more complex transformations.[3] This document explores the application of the Vilsmeier-Haack reaction to 4-chloroindole-3-carbaldehyde, a substrate already possessing a formyl group. In this context, the reaction is proposed to proceed via a ring expansion mechanism, yielding a substituted 2-chloroquinoline-3-carbaldehyde. Such quinoline derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.[4]

The transformation of N-arylacetamides into 2-chloro-3-formylquinolines under Vilsmeier-Haack conditions is a well-established synthetic route. This precedent suggests a plausible pathway for the reaction of this compound, where the indole ring undergoes electrophilic attack by the Vilsmeier reagent, followed by a cascade of reactions leading to the formation of the quinoline core.

Proposed Reaction Pathway

The proposed reaction of this compound with the Vilsmeier reagent (POCl₃/DMF) is anticipated to yield 2,7-dichloroquinoline-3-carbaldehyde. The reaction likely proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium salt, the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich indole ring of this compound attacks the Vilsmeier reagent. The attack is likely to occur at the C-2 position, which is activated by the nitrogen atom, despite the deactivating effect of the C-3 carbaldehyde group.

-

Intermediate Formation and Ring Opening: The initial adduct undergoes a series of rearrangements, leading to the opening of the pyrrole ring of the indole nucleus.

-

Ring Closure and Aromatization: Subsequent intramolecular cyclization and elimination steps result in the formation of the stable, aromatic quinoline ring system.

-

Hydrolysis: The final iminium salt intermediate is hydrolyzed during aqueous workup to afford the 2-chloroquinoline-3-carbaldehyde derivative.

The chloro-substituent at the 4-position of the indole ring is expected to be retained at the 7-position of the resulting quinoline.

Data Presentation

The following table summarizes the expected reactant and product information for the proposed Vilsmeier-Haack reaction of this compound.

| Reactant/Product | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₉H₆ClNO | 179.60 | Starting material; a substituted indole. | |

| 2,7-Dichloroquinoline-3-carbaldehyde | C₁₀H₅Cl₂NO | 226.06 | Expected major product; a disubstituted quinoline, a valuable intermediate for further functionalization. |

Experimental Protocols

This section provides a detailed, exemplary protocol for the synthesis of 2,7-dichloroquinoline-3-carbaldehyde from this compound via the Vilsmeier-Haack reaction. This protocol is adapted from established procedures for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Ice

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle or oil bath with temperature control

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous N,N-dimethylformamide (5 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add freshly distilled phosphorus oxychloride (3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Reaction with this compound:

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-